

# An In-depth Technical Guide to Compounds from Ono Pharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Onono    |           |  |  |
| Cat. No.:            | B1236737 | Get Quote |  |  |

Disclaimer: The term "**Onono** compound" does not correspond to a specific, publicly documented chemical entity in scientific literature or drug development pipelines. It is likely a misnomer for compounds developed by Ono Pharmaceutical Co., Ltd., which are typically designated with the prefix "ONO-" followed by a number. This guide provides an in-depth technical overview of the mechanism of action for select compounds from Ono Pharmaceutical's publicly disclosed pipeline, based on available data.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the core mechanisms, experimental data, and associated pathways for key molecules under investigation.

# **ONO-4578: An EP4 Receptor Antagonist**

ONO-4578 is an antagonist of the prostaglandin E2 (PGE2) receptor EP4. In the tumor microenvironment, PGE2 is produced by cyclooxygenase-2 (COX-2), which is often overexpressed in cancer cells. This PGE2 then acts on EP4 receptors on various immune cells, leading to immunosuppression. By blocking this interaction, ONO-4578 is expected to restore anti-tumor immunity.[1][2]

#### **Mechanism of Action**

Prostaglandin E2 (PGE2) in the tumor microenvironment suppresses the activity of cytotoxic T cells through the EP4 receptor on myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[1] ONO-4578, as a selective antagonist of EP4, blocks this signaling.[2] This



action is hypothesized to release the PGE2-mediated immunosuppressive mechanism, thereby enhancing the body's natural tumor immunity.[1][2] Non-clinical experiments have indicated that ONO-4578 exerts its anti-tumor effect by reducing the number of MDSCs and M2 macrophages while increasing the number of dendritic cells and CD8-positive T cells.[1]

# **Signaling Pathway of ONO-4578**



Click to download full resolution via product page

Caption: Mechanism of action for ONO-4578 in the tumor microenvironment.



## **Quantitative Data**

Currently, publicly available quantitative data from clinical trials is limited. Phase Ib trials are ongoing for various cancers, including gastrointestinal and non-small cell lung cancer.[1]

| Parameter               | Value                                  | Condition                                                          | Source |
|-------------------------|----------------------------------------|--------------------------------------------------------------------|--------|
| Phase of<br>Development | Phase Ib/II                            | Gastric Cancer, Colorectal Cancer, Pancreatic Cancer, NSCLC        | [1][3] |
| Anti-tumor Activity     | Dose-dependent reduction in tumor size | In vivo mouse models<br>(in combination with<br>anti-PD1 antibody) | [1]    |

## **Experimental Protocols**

In Vivo Anti-Tumor Activity Assessment: A detailed protocol is not publicly available. However, based on similar non-clinical studies, a representative workflow would be:

- Model: Mouse tumor-bearing models are utilized.[1]
- Treatment Groups: Mice are divided into groups receiving vehicle, ONO-4578 alone, anti-PD-1 antibody alone, and a combination of ONO-4578 and anti-PD-1 antibody.
- Administration: ONO-4578 is administered in a dose-dependent manner.
- Endpoint: Tumor size is measured regularly to assess anti-tumor effects. Immune cell populations (MDSCs, M2 macrophages, dendritic cells, CD8+ T cells) within the tumor are analyzed post-treatment.[1]





Click to download full resolution via product page

Caption: A general experimental workflow for in vivo anti-tumor studies.

# ONO-4685: A PD-1/CD3 Bispecific Antibody

ONO-4685 is an investigational bispecific antibody that binds to both PD-1 and CD3.[4][5] This dual-targeting is being explored for the treatment of autoimmune diseases and hematologic malignancies, particularly T-cell lymphomas.[4][6]

#### **Mechanism of Action**

The mechanism of ONO-4685 differs based on the therapeutic area.

- For T-cell Lymphoma: PD-1 is expressed on malignant T-cells in some lymphomas. CD3 is a
  component of the T-cell receptor on cytotoxic T-cells. By engaging both PD-1 on a cancer
  cell and CD3 on a healthy T-cell, ONO-4685 is designed to bring the T-cell into proximity with
  the malignant cell, inducing anti-tumor activity.[4][5]
- For Autoimmune Diseases: In this context, the goal is to eliminate or attenuate activated T-cells that drive the autoimmune response. By targeting PD-1, which is expressed on activated T-cells, the bispecific antibody can induce cytolytic activity against these cells.[6]

# Signaling Pathway of ONO-4685 in Oncology





Click to download full resolution via product page

Caption: Mechanism of ONO-4685 as a T-cell engager in T-cell lymphoma.

**Quantitative Data** 

| Parameter               | Value       | Condition                                                  | Source |
|-------------------------|-------------|------------------------------------------------------------|--------|
| Phase of<br>Development | Phase I     | Relapsed or<br>Refractory T-cell<br>Lymphoma               | [4][5] |
| Clinical Trial ID       | NCT05079282 | Patients with relapsed<br>or refractory T-cell<br>lymphoma | [5]    |



## **Experimental Protocols**

Phase I Clinical Trial Protocol (General Outline): The ongoing Phase I study (NCT05079282) is a multicenter, open-label, dose-escalation trial.[5]

- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ONO-4685.[4]
- Patient Population: Patients with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL)
   and Cutaneous T-Cell Lymphoma (CTCL).[4]
- Methodology: Participants receive ONO-4685 as a monotherapy via intravenous (IV) infusion in escalating dose cohorts.[4]
- Endpoints: The primary endpoint is safety and tolerability. Secondary endpoints include pharmacokinetics and objective response rate as measured by standard PTCL and CTCL assessment tools.[4]

# **ONO-2808: An S1P5 Receptor Agonist**

ONO-2808 is an agonist of the Sphingosine-1-Phosphate 5 (S1P5) receptor. It is being investigated for its potential role in neurodegenerative diseases.

#### **Mechanism of Action**

The proposed mechanism for ONO-2808 is based on its agonistic activity at the S1P5 receptor. In the context of neurodegeneration, it is suggested that this action prevents the accumulation of abnormal  $\alpha$ -synuclein in oligodendrocytes and neurons.[1]

## **Signaling Pathway of ONO-2808**





Click to download full resolution via product page

Caption: Proposed neuroprotective mechanism of action for ONO-2808.

**Ouantitative Data** 

| Parameter               | Value                                                              | Condition                                             | Source |
|-------------------------|--------------------------------------------------------------------|-------------------------------------------------------|--------|
| Phase of<br>Development | Phase II                                                           | Global multi-center clinical study                    | [3]    |
| Preclinical Efficacy    | Dose-dependent suppression of neurological symptom score worsening | Experimental Autoimmune Encephalomyelitis (EAE) model | [1]    |

# **Experimental Protocols**

Experimental Autoimmune Encephalomyelitis (EAE) Model:



- Model: EAE is a commonly used mouse model for inflammatory demyelinating diseases of the central nervous system.
- Treatment: S1P5 agonist (representing ONO-2808) is administered preventively.
- Endpoint: Neurological symptom scores are monitored in a dose-dependent manner to assess the effect of the compound on disease progression.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ono-pharma.com [ono-pharma.com]
- 2. ono-pharma.com [ono-pharma.com]
- 3. ono-pharma.com [ono-pharma.com]
- 4. ONO-4685 Clinical Trial | Cutaneous Lymphoma Foundation [clfoundation.org]
- 5. Initiation of Phase 1 Study of ONO-4685 | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 6. ono-pharma.com [ono-pharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Compounds from Ono Pharmaceutical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236737#onono-compound-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com